4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine
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Overview
Description
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyrimidine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and uracil.
Uniqueness
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine is unique due to the specific combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-methyl-5-(2-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N4S/c1-5-8(14-9(10)12-5)7-3-4-11-6(2)13-7/h3-4H,1-2H3,(H2,10,12) |
InChI Key |
WPIKCHVNFQIKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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